molecular formula C16H17N3O3 B494316 4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide

4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide

Cat. No.: B494316
M. Wt: 299.32g/mol
InChI Key: QKYBRONHXWDAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 4-methyl group and a 4-nitrophenylaminoethyl group

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products Formed

    Reduction: Reduction of the nitro group results in the formation of 4-methyl-N-{2-[(4-aminophenyl)amino]ethyl}benzamide.

    Substitution: Electrophilic substitution can lead to various substituted benzamide derivatives depending on the reagents used.

Scientific Research Applications

4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The compound may inhibit enzymes or bind to receptors, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-{2-[(4-aminophenyl)amino]ethyl}benzamide: Formed by the reduction of the nitro group.

    N-(4-methylphenyl)-4-nitrobenzamide: Similar structure but lacks the aminoethyl group.

    4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}thiophene: Contains a thiophene ring instead of a benzamide core.

Uniqueness

4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a nitrophenylaminoethyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32g/mol

IUPAC Name

4-methyl-N-[2-(4-nitroanilino)ethyl]benzamide

InChI

InChI=1S/C16H17N3O3/c1-12-2-4-13(5-3-12)16(20)18-11-10-17-14-6-8-15(9-7-14)19(21)22/h2-9,17H,10-11H2,1H3,(H,18,20)

InChI Key

QKYBRONHXWDAAJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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